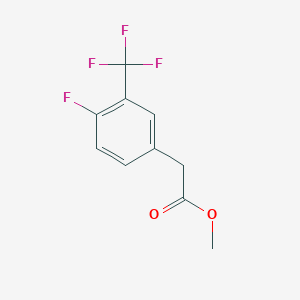

(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJGRSBZNBYCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=C(C=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of (4-Fluoro-3-trifluoromethylphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts such as solid acid catalysts can reduce the environmental impact and improve the sustainability of the process.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

The ester undergoes hydrolysis in acidic conditions to form the corresponding carboxylic acid. A typical protocol involves:

-

Conditions : 1 N H₂SO₄, reflux (110°C), 8–12 hours

-

Product : (4-Fluoro-3-trifluoromethylphenyl)acetic acid

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis with KOH or NaOH produces the carboxylate salt:

-

Conditions : 10% KOH in ethanol, reflux (80°C), 4–6 hours

-

Product : Potassium salt of (4-Fluoro-3-trifluoromethylphenyl)acetic acid

-

Notes : Subsequent acidification with HCl regenerates the free acid

Nucleophilic Substitution at the Aromatic Ring

The electron-withdrawing trifluoromethyl and fluoro groups activate the phenyl ring for nucleophilic aromatic substitution (NAS).

Esterification and Transesterification

The methyl ester group participates in transesterification under alkaline conditions:

-

Reagent : Ethanol, K₂CO₃ (cat.), reflux (78°C), 10 h

-

Product : Ethyl (4-fluoro-3-trifluoromethylphenyl)acetate

Coupling Reactions

The compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions:

-

Conditions : Pd(PPh₃)₄ (5 mol%), arylboronic acid, K₂CO₃, DMF/H₂O (3:1), 80°C

-

Product : Biaryl derivatives (e.g., 4′-fluoro-3′-(trifluoromethyl)biphenyl-4-ylacetic acid methyl ester)

Oxidation of the Ester Group

Reduction of the Aromatic Ring

-

Reagent : H₂ (1 atm), Pd/C (10 wt%), ethanol, RT

-

Product : Partially saturated cyclohexane derivatives (minor pathway)

-

Notes : Limited utility due to steric hindrance from CF₃ group

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A series of derivatives, including (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester, were synthesized and tested for their fungicidal activity. These compounds exhibited significant activity against various fungal strains, indicating their potential as new antifungal agents . The structure-activity relationship (SAR) studies demonstrated that the introduction of fluorine atoms enhances the bioactivity of these compounds, making them more effective against resistant strains .

Pharmaceutical Development

Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their improved metabolic stability and bioactivity. The incorporation of fluorine into drug molecules often leads to enhanced pharmacokinetic properties and increased potency . The compound is being investigated for its role in developing new therapeutic agents that target specific biological pathways, particularly those related to inflammation and infection .

Agrochemical Applications

Pesticide Formulations

The compound has been explored as a potential active ingredient in pesticide formulations. Its unique chemical structure allows for modifications that can enhance efficacy against pests while minimizing environmental impact. Research indicates that fluorinated analogs can improve the selectivity and potency of agrochemicals, making them more effective at lower concentrations .

Herbicide Development

In agricultural research, this compound is being evaluated for its herbicidal properties. Studies have shown that its derivatives can effectively inhibit weed growth without adversely affecting crop yield, highlighting its potential as a selective herbicide .

Material Science

Polymer Chemistry

The compound is also being investigated for its application in polymer chemistry. Fluorinated compounds like this compound can be used to modify the properties of polymers, such as increasing their thermal stability and chemical resistance. These modifications are crucial for developing advanced materials used in coatings, adhesives, and other industrial applications .

Case Study 1: Antifungal Efficacy

A study evaluated a series of this compound derivatives against Candida species. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than traditional antifungals, suggesting a promising avenue for treatment options in fungal infections .

Case Study 2: Herbicide Development

Research conducted on the herbicidal activity of fluorinated phenyl acetic acids demonstrated that modifications to the structure could lead to compounds with enhanced selectivity towards target weeds while exhibiting lower toxicity to non-target species. This study emphasized the importance of structural modifications in achieving desired herbicidal effects .

Mechanism of Action

The mechanism by which (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester exerts its effects depends on the specific application. In enzymatic reactions, it may act as a substrate for esterases, leading to the formation of the corresponding acid and alcohol. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and interaction with biological targets, potentially affecting its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with key analogues differing in substituents, ester groups, or aromatic systems.

Key Observations:

- Electron-Withdrawing Effects : The 4-F and 3-CF₃ groups in the target compound enhance electrophilicity compared to analogues lacking fluorine (e.g., Ethyl 4-(trifluoromethyl)phenylacetate). This impacts reactivity in nucleophilic substitutions .

- Lipophilicity : Methyl esters generally exhibit lower molecular weight and higher volatility than ethyl esters, influencing solubility and pharmacokinetics.

- Spectral Signatures: The ¹⁹F NMR chemical shift of the CF₃ group (δ −62.6 ppm) is consistent across analogues, confirming its diagnostic utility .

Comparison with Analogues:

- Ethyl 4-(trifluoromethyl)phenylacetate: Synthesized via esterification of 4-(trifluoromethyl)phenylacetic acid with ethanol .

- Compound 23 : Prepared by TFA-mediated deprotection of a tert-butyl carbamate intermediate, followed by acylation .

Biological Activity

(4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester, a fluorinated aromatic compound, has garnered attention for its potential biological activities. This compound, characterized by the presence of both fluorine and trifluoromethyl groups, exhibits unique chemical properties that influence its biological interactions. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

The molecular formula of this compound is C10H8F4O2. The presence of fluorine atoms significantly enhances the compound's lipophilicity and metabolic stability, which can lead to increased bioactivity compared to non-fluorinated analogs.

Structure-Activity Relationships (SAR)

Studies have demonstrated that the introduction of fluorine atoms into organic compounds can substantially alter their biological activity. For example, SAR analyses have shown that compounds with a trifluoromethyl group at the para-position of the phenolic ring exhibit increased potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts .

Table 1: Summary of SAR Findings

| Compound Structure | EC50 (μM) | Observations |

|---|---|---|

| Unsubstituted Phenyl | 22 | Poor potency |

| 4-Fluoro-substituted Phenyl | 1.2 | Significant increase in potency (18-fold) |

| 3-Methyl with 4-Fluoro | 0.35 | Dramatic shift in potency (34-fold) |

| Trifluoromethyl substitution | 1.1 | Enhanced activity over methyl substitution |

Antimicrobial Activity

Recent studies have explored the fungicidal properties of fluorinated compounds, including derivatives of this compound. Research indicated that these compounds exhibit notable antifungal activity against various strains, highlighting their potential as agricultural fungicides .

Case Studies

- Fungicidal Activity : A study published in Scientific Reports examined the synthesis and biological evaluation of several fluorinated phenylacetic acid derivatives. The findings revealed that certain derivatives showed promising antifungal activity, suggesting that the trifluoromethyl group plays a crucial role in enhancing efficacy against fungal pathogens .

- Toxicity Studies : Investigations into the toxicological profile of organofluorine compounds have raised concerns regarding their environmental persistence and bioaccumulation. The mechanisms of toxicity are often linked to metabolic pathways disrupted by the presence of fluorinated moieties . For instance, compounds similar to this compound have been shown to inhibit critical enzymes in metabolic pathways, leading to adverse biological effects.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate fluoro-substituted phenols with acetic anhydride or acetic acid derivatives under controlled conditions. Various methods have been reported to optimize yields and purity, including microwave-assisted synthesis and solvent-free conditions .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (4-Fluoro-3-trifluoromethylphenyl)acetic acid methyl ester?

The synthesis typically involves esterification or transesterification reactions. For structurally related trifluoromethylphenyl esters, multi-step protocols using bromoacetic acid tert-butyl ester or similar reagents have been documented. For example, bromoacetic acid tert-butyl ester was used in a two-step synthesis of a fluorinated diazaspiro compound, highlighting the role of ester intermediates in complex syntheses . Additionally, condensation reactions with hydroxylmethylene malonic acid diethyl ester (as seen in a norfloxacin intermediate synthesis) may be adapted, with yields optimized by controlling pH (~6.2) and temperature (~5°C) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- LCMS (Liquid Chromatography-Mass Spectrometry): Used to confirm molecular weight (e.g., m/z 757 [M+H]+ observed for a fluorinated carboxamide ester) .

- HPLC: Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) helps assess purity .

- NMR: Though not directly cited in evidence, standard ¹H/¹³C NMR is essential for verifying substituent positions and ester group integrity.

Q. What solubility and stability considerations are vital for handling this compound?

- Solubility: Likely soluble in organic solvents (e.g., DCM, THF) based on analogous esters .

- Stability: Storage at -20°C in inert conditions is recommended to prevent hydrolysis or decomposition . Environmental precautions, such as avoiding drainage and using inert absorbents for spills, are critical .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield in multi-step protocols?

Key variables include:

- Temperature: Lower temperatures (e.g., 5°C) reduce side reactions in esterification .

- Catalysts: Use of Lewis acids (e.g., BF₃·Et₂O) may enhance ester formation efficiency.

- Purification: Chromatography or recrystallization steps (as in patent examples ) can isolate the target ester from by-products like unreacted acids or diastereomers.

Q. What contradictions or variability arise in spectral data interpretation for fluorinated aromatic esters?

- LCMS Challenges: Fluorine’s isotopic pattern (¹⁹F, 100% abundance) may complicate mass spectral interpretation, requiring high-resolution MS for accurate m/z assignment .

- NMR Splitting: The electron-withdrawing trifluoromethyl group deshields adjacent protons, causing unexpected splitting patterns. Comparative analysis with non-fluorinated analogs is advised.

Q. How do substituent positions on the phenyl ring influence reactivity in further derivatization?

- Electronic Effects: The 4-fluoro and 3-trifluoromethyl groups create a highly electron-deficient aromatic ring, directing electrophilic substitutions to meta/para positions. For example, nitration or halogenation may proceed selectively at the 2-position .

- Steric Hindrance: The trifluoromethyl group’s bulkiness may limit access to certain reaction sites, as seen in analogous biphenyl ester syntheses .

Q. What mechanistic insights explain by-product formation during ester synthesis?

Competing pathways, such as hydrolysis of the methyl ester under acidic conditions or Friedel-Crafts alkylation side reactions, are common. For instance, in the synthesis of fluorinated carboxamides, tert-butyl ester intermediates were prone to cleavage, necessitating anhydrous conditions .

Key Recommendations for Researchers

- Prioritize anhydrous conditions and low temperatures to minimize ester hydrolysis.

- Use high-resolution LCMS/NMR to resolve spectral ambiguities caused by fluorine’s unique properties.

- Explore computational modeling (e.g., DFT) to predict reactivity and optimize substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.